molecular formula C19H13BrN4OS B2397489 N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide CAS No. 691884-01-2

N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide

Número de catálogo: B2397489
Número CAS: 691884-01-2
Peso molecular: 425.3
Clave InChI: HAOLAWAWXBCDNB-CIAFOILYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide is a useful research compound. Its molecular formula is C19H13BrN4OS and its molecular weight is 425.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, inhibiting its function

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of coenzyme A in Mtb . Coenzyme A is involved in various metabolic pathways, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the disruption of coenzyme A synthesis can have significant downstream effects on the metabolism of the bacterium, potentially leading to its death.

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that its pharmacokinetic properties were considered during its synthesis . The impact of these properties on the compound’s bioavailability would need to be determined through further experimental studies.

Result of Action

The compound has shown significant activity against Mtb . Specifically, one derivative of the compound displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . These results suggest that the compound can effectively inhibit the growth of Mtb at relatively low concentrations.

Actividad Biológica

N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide, a compound characterized by its complex structure and potential biological activity, has garnered attention in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

The molecular formula of this compound is C19H13BrN4OSC_{19}H_{13}BrN_{4}OS, with a molecular weight of approximately 425.3 g/mol. The compound features a bromophenyl group attached to an imidazo-thiazole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC19H13BrN4OS
Molecular Weight425.3 g/mol
Density1.55 ± 0.1 g/cm³
pKa10.69 ± 0.46

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo-thiazole compounds exhibit significant antimicrobial properties. For instance, this compound was evaluated for its antimicrobial efficacy against various bacterial strains.

A study published in December 2024 demonstrated that certain synthesized derivatives showed high selective inhibitory activity against multi-drug resistant strains, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for the most effective compounds . These findings suggest that the compound may serve as a valuable lead in the development of new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown that this compound exhibits varying degrees of cytotoxicity against human tumor cell lines. For example, derivatives were found to be more effective than conventional chemotherapeutics like Paclitaxel against gastric adenocarcinoma cells (MKN-45) .

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on imidazo-thiazole derivatives, it was found that certain compounds induced significant apoptosis in cancer cells while showing minimal toxicity to normal cells. This highlights the potential of this compound as a dual-action agent capable of targeting cancer cells selectively.

Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications in the bromophenyl group could enhance its efficacy further.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may involve disruption of bacterial cell wall synthesis and induction of oxidative stress in cancer cells.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 0.25 µg/mL
CytotoxicityEffective against MKN-45 cells
Apoptosis InductionSignificant in cancer models

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving:

  • Schiff base formation : Condensation of 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide with benzaldehyde derivatives under reflux in ethanol or pyridine.
  • Cyclization : Use of thioglycolic acid as a cyclizing agent under reflux (18–23 hours) to form imidazolidone derivatives .
  • Critical parameters include solvent choice (e.g., dry pyridine), temperature control (80–100°C), and TLC monitoring for reaction completion .

Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=N imine stretch at 1641–1647 cm⁻¹, C-S at 773–777 cm⁻¹, and C-Br at 644–698 cm⁻¹) .
  • NMR Spectroscopy : 1H NMR confirms aromatic protons (δ 6.3–8.2 ppm) and imine protons (δ 7.1–7.4 ppm), while 13C NMR verifies aromatic carbons (δ 114–148 ppm) and Schiff base C=N (δ 132–135 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight via [M+H]+ peaks .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :

  • Pharmacological Studies : Evaluated for antimicrobial, anticancer, and antioxidant properties using in vitro assays (e.g., DPPH radical scavenging) .
  • Chemical Intermediate : Serves as a precursor for synthesizing imidazolidone and thiadiazole derivatives via functional group modifications .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate Schiff base formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux in pyridine improves cyclization efficiency .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) removes by-products .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular geometry.
  • Computational Analysis : Density Functional Theory (DFT) calculations predict chemical shifts and validate experimental NMR data .
  • Solvent Effects : Test deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts on peak splitting .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulates binding affinities with proteins (e.g., kinases) using software like AutoDock Vina. For example, imine and bromophenyl groups show π-π stacking with active sites .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values) for receptor-ligand interactions .
  • Crystallography : Resolves 3D atomic arrangements to identify critical binding motifs (e.g., halogen bonding via bromine) .

Q. How can researchers address low reproducibility in biological activity assays?

  • Methodological Answer :

  • Dose-Response Curves : Use standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) to minimize solvent interference.
  • Cell Line Validation : Ensure consistent passage numbers and viability (e.g., >90% via trypan blue exclusion) for cytotoxicity assays .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance across replicates (n ≥ 3) .

Q. Data Contradiction Analysis

Q. How to interpret conflicting results in antioxidant activity studies (e.g., DPPH vs. ABTS assays)?

  • Methodological Answer :

  • Mechanistic Differences : DPPH detects hydrogen atom transfer, while ABTS measures electron transfer. Cross-validate with ORAC assays for comprehensive profiling .
  • Redox Interferences : Remove trace metals (e.g., Fe³⁺) via chelating agents (e.g., EDTA) to avoid false positives.
  • Concentration Gradients : Test IC₅₀ values across 5–6 logarithmic dilutions to account for non-linear dose responses .

Q. Methodological Tables

Table 1: Key Spectral Peaks for Structural Confirmation

Functional GroupFT-IR (cm⁻¹)1H NMR (δ, ppm)13C NMR (δ, ppm)
C=N (Imine)1641–16477.1–7.4 (s, 1H)132–135
C-Br644–698121–123
C-S773–777

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reflux Time18–23 hours↑↑ (70–80%)
SolventPyridine or DMF↑↑
CatalystTriethylamine (0.1 eq)↑ (15% boost)

Propiedades

IUPAC Name

N-[(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-15-8-6-13(7-9-15)17-16(24-10-11-26-19(24)22-17)12-21-23-18(25)14-4-2-1-3-5-14/h1-12H,(H,23,25)/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOLAWAWXBCDNB-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.